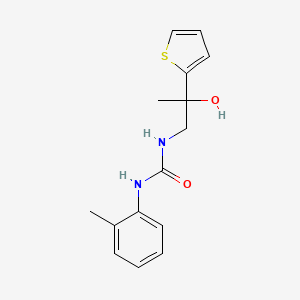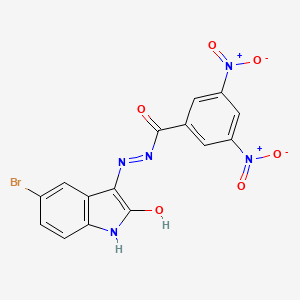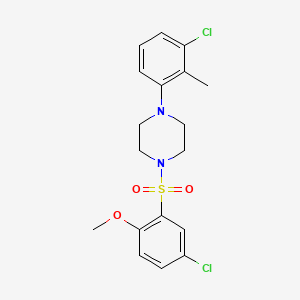
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as "MPDPH" and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
MPDPH is believed to exert its neuroprotective effects through the modulation of the NMDA receptor, which is involved in synaptic plasticity and memory formation. It has been shown to enhance NMDA receptor function and may help to prevent the excitotoxicity that can lead to neuronal damage and death.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, MPDPH has been shown to have antioxidant properties and may help to reduce oxidative stress in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of MPDPH for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations of MPDPH is that it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for research on MPDPH. One area of interest is the development of more potent and selective NMDA receptor modulators that may have even greater neuroprotective effects. Additionally, further studies are needed to determine the safety and efficacy of MPDPH in humans, and to explore its potential therapeutic applications in other neurological disorders. Finally, research is needed to better understand the biochemical and physiological effects of MPDPH, and to identify potential biomarkers that may be used to monitor its effects in vivo.
合成方法
The synthesis of MPDPH involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with 4-piperidinemethanamine, followed by the reaction of the resulting product with 2,2-diphenylacetic acid. The final product is obtained after purification through recrystallization.
科学研究应用
MPDPH has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may help to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, MPDPH has been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
属性
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-20-18-24(12-15-27-20)29-16-13-21(14-17-29)19-28-26(30)25(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-12,15,18,21,25H,13-14,16-17,19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKWAVPTAOMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

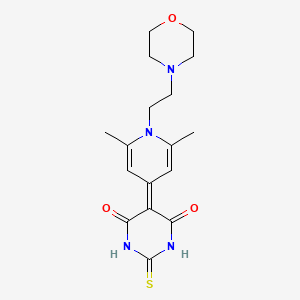
![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)
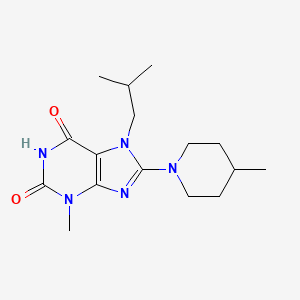
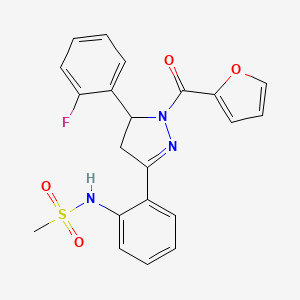
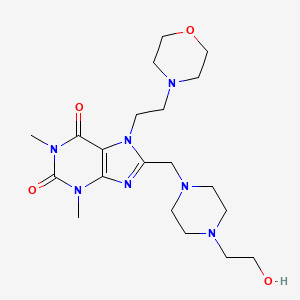
![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2877179.png)

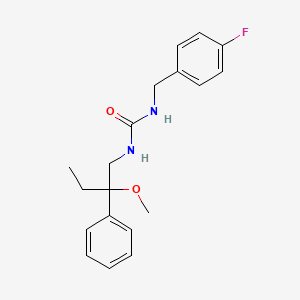
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2877182.png)
